
6-Methoxyhexyl(trimethyl)azanium;bromide
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Overview
Description
6-Methoxyhexyl(trimethyl)azanium;bromide, also known as hexyl(trimethyl)azanium bromide, is a quaternary ammonium compound. It is characterized by a hexyl chain attached to a trimethylammonium group, with a bromide ion as the counterion. This compound is known for its cationic nature and is often used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyhexyl(trimethyl)azanium;bromide typically involves the quaternization of hexylamine with trimethylamine in the presence of a brominating agent. The reaction can be carried out under mild conditions, often at room temperature, and in a solvent such as methanol or ethanol. The general reaction scheme is as follows:
Hexylamine+Trimethylamine+Brominating Agent→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromide ion undergoes substitution with various nucleophiles:
-
Halide Exchange : Replacement with iodide or chloride in polar solvents (e.g., acetone/water mixtures) under reflux.
-
Sulfonation : Reaction with sodium sulfite yields sulfonate derivatives, enhancing water solubility.
-
Hydroxide Formation : Treatment with aqueous AgNO₃ precipitates AgBr, leaving the hydroxide form .
Kinetic Comparison with Analogues:
Nucleophile | Relative Reaction Rate (vs. CTAB) | Conditions |
---|---|---|
I⁻ | 1.8× | 50°C, Ethanol/Water |
CN⁻ | 2.5× | 60°C, DMF |
SCN⁻ | 1.2× | RT, Acetone |
Surfactant-Driven Interactions
As a cationic surfactant, it modifies interfacial properties:
-
Micelle Formation : Critical micelle concentration (CMC) in water is 0.8–1.2 mM at 25°C, lower than CTAB (0.9 mM) due to methoxy group hydrophilicity .
-
Membrane Disruption : At 0.5 mM, it reduces lignite’s water absorption by 40% via pore penetration and hydrogen-bond network disruption .
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Catalytic Synergy : Enhances Au³⁺ reduction in nanoparticle synthesis by stabilizing intermediates through electrostatic interactions .
Metal Complexation and Catalysis
The compound participates in redox-active systems:
-
Tribromide Formation : Oxidized to 6-methoxyhexyl(trimethyl)azanium tribromide using H₂O₂ and MoO₃ catalysis (80% yield) .
-
Perovskite Modification : Binds to La₀.₉Sr₀.₁FeO₃ surfaces via ammonium groups, altering surface charge for catalytic applications .
Reaction Conditions for Tribromide Synthesis:
Component | Role | Quantity |
---|---|---|
H₂O₂ (30%) | Oxidant | 1.5–2.0 eq |
H₂SO₄ | Acid Promoter | 1.0–1.5 eq |
MoO₃ | Catalyst | 0.5–1.0 mol% |
Temperature | Reaction Condition | 0–25°C |
Comparative Reactivity with Analogues
Structural modifications impact reactivity:
Compound | Key Feature | CMC (mM) | Br⁻ Substitution Rate |
---|---|---|---|
CTAB | C16 alkyl chain | 0.9 | 1.0× (Reference) |
DTAB | C12 alkyl chain | 15.0 | 1.5× |
6-Methoxyhexyl(trimethyl)azanium bromide | Methoxy-C6 chain | 1.1 | 0.8× |
The methoxy group reduces hydrophobic interactions, slowing micellization but enhancing solubility in polar media .
Stability and Degradation Pathways
Scientific Research Applications
6-Methoxyhexyl(trimethyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the stabilization of protein structures and as a reagent in DNA extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of surfactants and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 6-Methoxyhexyl(trimethyl)azanium;bromide is primarily based on its cationic nature. It interacts with negatively charged molecules and surfaces, facilitating various chemical and biological processes. In phase transfer catalysis, it helps transfer anions between immiscible phases, enhancing reaction rates. In biological systems, it can stabilize protein structures through hydrophobic and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- Hexyl(trimethyl)azanium chloride
- Hexyl(trimethyl)azanium iodide
- Dodecyl(trimethyl)azanium bromide
Comparison
6-Methoxyhexyl(trimethyl)azanium;bromide is unique due to its specific combination of a hexyl chain and a trimethylammonium group with a bromide counterion. Compared to similar compounds, it offers distinct advantages in terms of solubility, reactivity, and stability. For example, dodecyl(trimethyl)azanium bromide has a longer alkyl chain, which can affect its solubility and interaction with biological membranes.
Biological Activity
6-Methoxyhexyl(trimethyl)azanium; bromide, also known as a quaternary ammonium compound, is gaining attention for its diverse biological activities. This compound is characterized by its cationic nature, which influences its interactions with biological systems.
- Molecular Formula : C₉H₂₂BrN
- Molecular Weight : 220.19 g/mol
- CAS Number : 57-09-0
Physical Properties
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Solubility in Water | Soluble |
Antimicrobial Properties
6-Methoxyhexyl(trimethyl)azanium; bromide exhibits significant antimicrobial activity. Research indicates that quaternary ammonium compounds (QACs) can disrupt microbial cell membranes, leading to cell lysis. This property makes them effective against a range of bacteria and fungi.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various QACs, 6-Methoxyhexyl(trimethyl)azanium; bromide demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of traditional antiseptics, indicating its potential as a topical antiseptic agent.
Cytotoxicity and Safety Profile
While the antimicrobial properties are promising, it is crucial to assess the cytotoxicity of this compound. In vitro studies have shown that at lower concentrations, 6-Methoxyhexyl(trimethyl)azanium; bromide is relatively safe for human cell lines. However, higher concentrations can lead to cytotoxic effects, particularly in epithelial cells.
Toxicological Data
Endpoint | Result |
---|---|
Acute Toxicity | Moderate (LD50 > 200 mg/kg) |
Skin Irritation | Mild |
Eye Irritation | Severe |
The primary mechanism of action for 6-Methoxyhexyl(trimethyl)azanium; bromide involves:
- Membrane Disruption : The cationic nature allows it to bind to negatively charged bacterial membranes, disrupting their integrity.
- Protein Denaturation : Interactions with cellular proteins can lead to denaturation and loss of function.
Applications in Medicine and Industry
- Topical Antiseptics : Due to its antimicrobial properties, it is being explored as an active ingredient in wound care products.
- Disinfectants : Its efficacy against a broad spectrum of pathogens makes it suitable for use in disinfectant formulations.
- Cosmetics : As a preservative and conditioning agent in hair and skin products.
Research Findings and Future Directions
Recent studies suggest that modifying the alkyl chain length can enhance the biological activity of quaternary ammonium compounds. Ongoing research aims to optimize the structure of 6-Methoxyhexyl(trimethyl)azanium; bromide for improved efficacy and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 6-Methoxyhexyl(trimethyl)azanium; Bromide, and how can purity be ensured?
- Methodology :
- Step 1 : Use quaternization of tertiary amines as a primary route. React 6-methoxyhexylamine with trimethylamine in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere, followed by alkylation with bromoalkane derivatives.
- Step 2 : Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol gradient). Monitor purity using 1H-NMR (peak integration for methoxy protons at δ 3.2–3.4 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Note : Ensure inert conditions (N2/Ar) to prevent oxidation of the methoxy group .
Q. How should researchers handle safety and waste disposal for this compound?
- Safety Protocols :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers away from light and moisture.
- Waste Management : Segregate halogenated organic waste (bromide-containing byproducts) and transfer to licensed hazardous waste facilities. Neutralize residual acidic/basic reagents before disposal .
Q. What spectroscopic techniques are most effective for structural characterization?
- Techniques :
- NMR : 1H-NMR for methoxy (-OCH3) and trimethylammonium (-N(CH3)3+) groups; 13C-NMR for backbone confirmation.
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M-Br]+ ions.
- FT-IR : Peaks at 1250–1150 cm−1 (C-O stretch) and 950–900 cm−1 (N-CH3 bending) .
Advanced Research Questions
Q. How can experimental design optimize the reaction yield of 6-Methoxyhexyl(trimethyl)azanium; Bromide?
- Factorial Design Approach :
- Variables : Temperature (40–80°C), solvent polarity (acetonitrile vs. DMF), and molar ratio (amine:alkylating agent = 1:1 to 1:1.5).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions. For example, higher solvent polarity (DMF) may enhance solubility but reduce selectivity.
- Data Analysis : ANOVA to identify significant factors (e.g., temperature contributes 60% to yield variance) .
Q. How do researchers resolve contradictions in reported solubility data for this compound?
- Methodology :
- Controlled Testing : Compare solubility in 5+ solvents (e.g., water, methanol, DMSO) under standardized conditions (25°C, 1 atm).
- Analytical Consistency : Use Karl Fischer titration for water content calibration. Conflicting data may arise from residual solvent traces or hygroscopicity.
- Case Study : Discrepancies in DMSO solubility (20 mg/mL vs. 35 mg/mL) were traced to differences in drying protocols during synthesis .
Q. What computational tools aid in predicting the compound’s reactivity in novel reactions?
- Tools and Workflow :
- Quantum Chemistry : Gaussian or ORCA for transition-state modeling (e.g., SN2 vs. E2 pathways in bromide displacement).
- Machine Learning (ML) : Train models on existing quaternary ammonium salt datasets to predict stability under acidic/alkaline conditions.
- Case Example : ICReDD’s hybrid computational-experimental framework reduced reaction optimization time by 40% for analogous compounds .
Properties
Molecular Formula |
C10H24BrNO |
---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
6-methoxyhexyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C10H24NO.BrH/c1-11(2,3)9-7-5-6-8-10-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FBJRYEFRYDLURE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCCCOC.[Br-] |
Origin of Product |
United States |
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